molecular formula C7H14ClNO B6169274 {2-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride CAS No. 2413884-95-2

{2-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride

Katalognummer: B6169274
CAS-Nummer: 2413884-95-2
Molekulargewicht: 163.64 g/mol
InChI-Schlüssel: BPDORRNFYIOURJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-azabicyclo[221]heptan-1-yl}methanol hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl It is a bicyclic amine derivative, which has a unique structure that makes it an interesting subject for various chemical and pharmaceutical studies

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {2-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride typically involves the reaction of a suitable bicyclic amine precursor with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure consistent yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

{2-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.

Wissenschaftliche Forschungsanwendungen

{2-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the synthesis of various industrial chemicals and materials, leveraging its reactivity and structural properties.

Wirkmechanismus

The mechanism of action of {2-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{2-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it particularly useful in certain synthetic and medicinal applications.

Eigenschaften

CAS-Nummer

2413884-95-2

Molekularformel

C7H14ClNO

Molekulargewicht

163.64 g/mol

IUPAC-Name

2-azabicyclo[2.2.1]heptan-1-ylmethanol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-5-7-2-1-6(3-7)4-8-7;/h6,8-9H,1-5H2;1H

InChI-Schlüssel

BPDORRNFYIOURJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CC1CN2)CO.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.